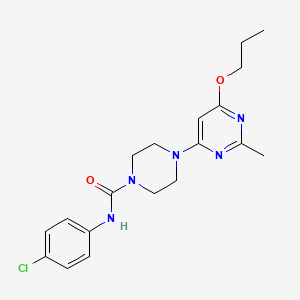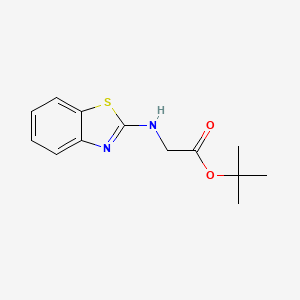
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate, also known as BTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTA is a derivative of benzothiazole, a heterocyclic compound that has been studied for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis (Wang et al., 2016).
Biochemical and Physiological Effects
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has also been shown to decrease the levels of glucose and insulin in diabetic animals (Wang et al., 2016). Moreover, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression (Kumar et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is also stable under normal laboratory conditions and can be easily synthesized using simple and cost-effective methods. However, one limitation of using Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is not fully understood, which may limit its potential therapeutic applications (Wang et al., 2016).
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate. One direction is to investigate its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Moreover, it would be interesting to investigate the effects of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate on the gut microbiome and its potential as a prebiotic agent. Finally, more research is needed to elucidate the mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate and its potential therapeutic applications (Wang et al., 2016).
Conclusion
In conclusion, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized using simple and cost-effective methods and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. However, more research is needed to elucidate its mechanism of action and potential therapeutic applications. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has the potential to become a valuable tool in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate involves the reaction of tert-butyl glycinate with 2-amino benzothiazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature and yields Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate as a white solid in high purity and yield (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has also been studied for its neuroprotective effects against oxidative stress-induced damage in neuronal cells (Wang et al., 2016). Moreover, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Kumar et al., 2019).
Eigenschaften
IUPAC Name |
tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-11(16)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNCXDNBERJCHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

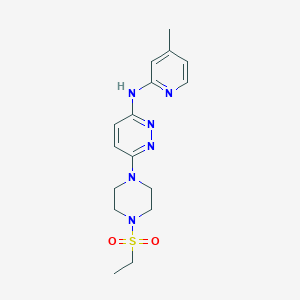
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
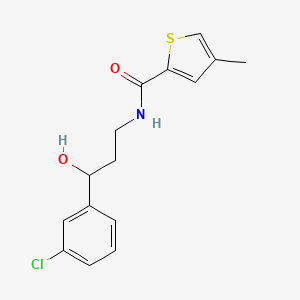
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2372292.png)
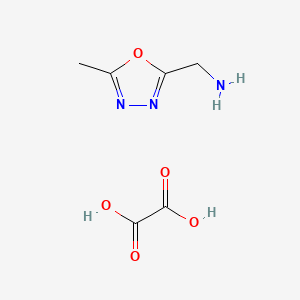
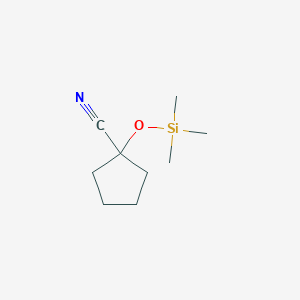
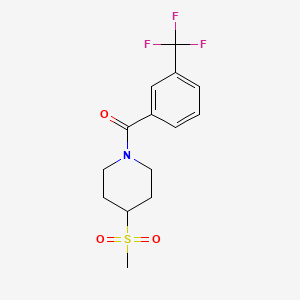
![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
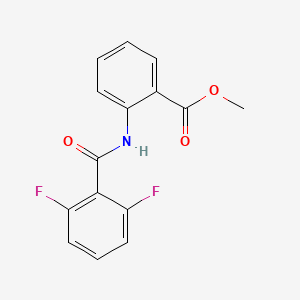
![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)
